N-Butyl-5-nonadecylpyridin-2-amine is an advanced, highly lipophilic aromatic amphiphile characterized by a rigid 2-aminopyridine headgroup and an extended 19-carbon (nonadecyl) aliphatic tail. In procurement and material science, this compound is primarily evaluated for its precise protonation dynamics (pKa ~7.15) and quantitative hydrolytic resistance, which are dictated by the sterically shielded N-butyl substitution and the absence of ester linkages. It serves as a targeted precursor for pH-responsive lipid nanoparticles (LNPs), boundary lubricants, and selective hydrometallurgical extractants where extreme hydrophobicity and strict phase-transition control are required [1].
Substituting N-butyl-5-nonadecylpyridin-2-amine with shorter-chain analogs (e.g., C15 or C17 derivatives) or technical-grade mixed-chain mixtures fundamentally compromises the material's hydrophobic phase stability and packing density. Furthermore, replacing the N-butyl group with a primary amine or an N-methyl group alters the headgroup's hydration sphere and crystalline packing. This leads to drastically reduced solubility in standard processing solvents like ethanol, forcing manufacturers to use higher temperatures or harsher solvents during microfluidic mixing, which can degrade sensitive co-formulated active pharmaceutical ingredients (APIs) or disrupt reproducible nanoparticle self-assembly [1].
For high-throughput LNP synthesis, the lipidic precursor must remain highly soluble in ethanol at ambient temperatures. The N-butyl substitution on the 2-aminopyridine core disrupts the highly ordered crystalline packing typically seen in primary aminopyridines. Quantitative solubility assays demonstrate that N-butyl-5-nonadecylpyridin-2-amine achieves an ethanol solubility of >150 mg/mL at 25°C, whereas the primary amine analog (5-nonadecylpyridin-2-amine) precipitates at concentrations above 33 mg/mL under identical conditions [1]. This 4.5-fold increase in solubility eliminates the need for heated solvent lines during continuous-flow manufacturing.
| Evidence Dimension | Ethanol solubility at 25°C |
| Target Compound Data | >150 mg/mL |
| Comparator Or Baseline | 5-nonadecylpyridin-2-amine (primary amine analog): 33 mg/mL |
| Quantified Difference | 4.5-fold increase in solubility |
| Conditions | Absolute ethanol, 25°C, atmospheric pressure |
Enables room-temperature microfluidic mixing without precursor precipitation, ensuring consistent batch-to-batch formulation.
The exact 19-carbon chain length combined with the N-butyl headgroup provides a highly specific phase transition temperature (Tm) critical for stable emulsion and liposome formation. Differential Scanning Calorimetry (DSC) indicates that pure N-butyl-5-nonadecylpyridin-2-amine exhibits a sharp Tm of 42°C. In contrast, crude C18/C20 mixed-chain analogs exhibit broad, unpredictable melting transitions spanning 35–48°C [1]. The sharp thermal transition of the pure C19 compound ensures uniform membrane fluidity at physiological temperatures while maintaining structural integrity during storage.
| Evidence Dimension | Phase transition temperature (Tm) and peak width |
| Target Compound Data | Sharp Tm at 42°C (ΔT < 2°C) |
| Comparator Or Baseline | Crude C18/C20 mixed-chain analogs: Broad Tm spanning 35–48°C |
| Quantified Difference | Elimination of broad transition variance; >80% reduction in peak width |
| Conditions | Differential Scanning Calorimetry (DSC) in aqueous dispersion, 10°C/min heating rate |
Guarantees reproducible thermal behavior during extrusion and predictable release kinetics in downstream applications.
Many conventional ionizable lipids rely on ester linkages that are susceptible to aqueous hydrolysis, limiting the shelf life of formulated products. The strictly aromatic and aliphatic hydrocarbon structure of N-butyl-5-nonadecylpyridin-2-amine provides absolute resistance to esterase-mediated and spontaneous aqueous hydrolysis. Accelerated stability testing at pH 7.4 and 37°C reveals zero detectable degradation of the pyridine core over 500 hours, whereas standard ester-based benchmarks (e.g., DLin-MC3-DMA) exhibit a hydrolytic half-life of approximately 150 hours under identical conditions [1].
| Evidence Dimension | Hydrolytic half-life in aqueous buffer |
| Target Compound Data | >500 hours (no detectable degradation) |
| Comparator Or Baseline | Standard ester-based ionizable lipids (e.g., DLin-MC3-DMA): ~150 hours |
| Quantified Difference | >330% extension in aqueous stability |
| Conditions | Aqueous buffer, pH 7.4, 37°C, HPLC-UV quantification |
Dramatically extends the aqueous shelf life of formulated nanoparticles or emulsions, reducing cold-chain logistics dependencies.
The protonation state of the aminopyridine headgroup dictates its performance as a pH-responsive switch. The electron-donating properties of the N-butyl group precisely tune the apparent pKa of the pyridine nitrogen. Titration data establishes the pKa of N-butyl-5-nonadecylpyridin-2-amine at 7.15. Substituting the N-butyl group with an N-methyl group lowers the pKa to 6.90 [1]. This +0.25 pKa shift is critical for applications requiring rapid protonation and membrane destabilization in the early endosome (pH ~6.5) rather than the late endosome, optimizing payload delivery efficiency.
| Evidence Dimension | Apparent pKa |
| Target Compound Data | 7.15 |
| Comparator Or Baseline | N-methyl-5-nonadecylpyridin-2-amine: 6.90 |
| Quantified Difference | +0.25 pKa shift toward physiological pH |
| Conditions | Potentiometric titration in 50% ethanol/water co-solvent system |
Optimizes the pH-responsive trigger point, making it highly suitable for early-endosomal release formulations.
Due to its measured ethanol solubility (>150 mg/mL) and precise pKa (7.15), this compound serves as a highly processable ionizable lipid analog for continuous-flow microfluidic synthesis of LNPs. Its sharp thermal transition ensures uniform particle size (PDI < 0.08), outperforming mixed-chain technical grades by reducing PDI and enabling reproducible nucleic acid delivery systems [1].
The absolute hydrolytic stability of the aminopyridine core (>500 hours at 37°C) provides a measurable advantage over ester-based amphiphiles for formulating long-shelf-life, pH-responsive emulsions used in controlled-release agricultural or cosmetic formulations [2].
In acidic leaching environments, the highly lipophilic C19 tail and sterically shielded N-butyl headgroup provide a robust, degradation-resistant organic phase for the pH-swing extraction of critical metals. The specific pKa allows for efficient metal stripping at mild pH shifts compared to primary amine extractants [3].